REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[C:7]([N+]([O-])=O)=[N:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3]1=[O:14].[BrH:15]>>[Br:15][C:7]1[C:6]2[N:2]([CH3:1])[C:3](=[O:14])[NH:4][C:5]=2[CH:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC2=C1C(=NC=C2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
168 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 135° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched into 1675 mL ice water
|
Type
|
ADDITION
|
Details
|
The resulting slurry was adjusted to pH 9 by the addition of 125 mL saturated aqueous ammonium hydroxide
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with 200 mL water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC2=C1N(C(N2)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.58 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |